5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid
Overview
Description
5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C8H7BClF3O2 . It has a molecular weight of 238.4 . This compound is also available as a pinacol ester, which has a molecular weight of 320.55 .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid is 1S/C8H7BClF3O2/c1-4-2-5(8(11,12)13)7(10)3-6(4)9(14)15/h2-3,14-15H,1H3 . For the pinacol ester variant, the InChI code is 1S/C14H17BClF3O2/c1-8-6-9(14(17,18)19)11(16)7-10(8)15-20-12(2,3)13(4,5)21-15/h6-7H,1-5H3 .Scientific Research Applications
Synthesis and Characterization
- 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid has been studied for its synthesis methods, with a focus on producing high-purity substances for pharmaceutical applications. Its structure has been verified through various spectroscopic techniques (Ren Yuan-long, 2007).
Catalysis in Organic Synthesis
- This compound has shown effectiveness as a catalyst in dehydrative amidation between carboxylic acids and amines, playing a critical role in accelerating amidation reactions. It is particularly useful in the synthesis of α-dipeptides (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).
Application in C-H Silylation
- It's utilized as an ortho-directing agent in ruthenium-catalyzed aromatic C-H silylation. This compound aids in the selective silylation at specific positions on phenylboronic acids, enhancing the efficiency of this chemical process (H. Ihara & M. Suginome, 2009).
Electroluminescent Properties
- This compound is part of the synthesis process of certain mono-cyclometalated Platinum(II) complexes, which are researched for their potential electroluminescent properties. It serves as a crucial building block in the preparation of these complexes (A. Ionkin, W. Marshall, & Ying Wang, 2005).
Green Catalysis
- Its derivatives, like 3,5-Bis(perfluorodecyl)phenylboronic acid, have been synthesized and demonstrated as "green" catalysts for amide condensation reactions. These derivatives leverage the strong electron-withdrawing effect for eco-friendly catalysis (K. Ishihara, S. Kondo, & Hisashi Yamamoto, 2001).
Drug Synthesis
- Its derivatives serve as potential building blocks for the synthesis of silicon-containing drugs, showcasing the versatility and importance of this compound in medicinal chemistry (Dennis Troegel, F. Möller, C. Burschka, & R. Tacke, 2009).
Antimicrobial Activity
- Some derivatives of 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid have been tested for antimicrobial activity against Mycobacterium tuberculosis, showcasing its potential in developing novel antimycobacterial agents (P. E. Almeida da Silva, D. Ramos, H. Bonacorso, et al., 2008).
Tribology
- Derivatives of this compound are also explored as potential lubricant additives in industrial applications, demonstrating its utility in engineering and material science (Lixia Wang, Weifang Han, C. Ge, et al., 2020).
properties
IUPAC Name |
[5-chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClF3O2/c1-4-2-5(8(11,12)13)7(10)3-6(4)9(14)15/h2-3,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXOOBHBVKOORA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C(F)(F)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674542 | |
Record name | [5-Chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid | |
CAS RN |
1072946-33-8 | |
Record name | B-[5-Chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-Chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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